molecular formula C17H19N3O2 B2687544 Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate CAS No. 400086-57-9

Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate

Cat. No.: B2687544
CAS No.: 400086-57-9
M. Wt: 297.358
InChI Key: JVTSYLVXEGIBSS-UHFFFAOYSA-N
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Description

Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of piperazine derivatives

Scientific Research Applications

Future Directions

Piperazine derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on designing and synthesizing new piperazine derivatives with improved efficacy and safety profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate typically involves the reaction of 2-chloronicotinic acid methyl ester with 1-phenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine and pyridine rings.

    Reduction: Reduced forms of the ester group to alcohols.

    Substitution: Substituted pyridine derivatives with various nucleophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is unique due to its specific structural features that confer its ability to inhibit acetylcholinesterase selectively. This selectivity makes it a promising candidate for further development as a therapeutic agent for neurological disorders.

Properties

IUPAC Name

methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-17(21)15-8-5-9-18-16(15)20-12-10-19(11-13-20)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTSYLVXEGIBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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